![molecular formula C7H14ClNO B2920938 [(1S,2R,4R)-7-Azabicyclo[2.2.1]heptan-2-yl]methanol;hydrochloride CAS No. 1628841-21-3](/img/structure/B2920938.png)
[(1S,2R,4R)-7-Azabicyclo[2.2.1]heptan-2-yl]methanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[(1S,2R,4R)-7-Azabicyclo[2.2.1]heptan-2-yl]methanol;hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO and its molecular weight is 163.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that this compound is a derivative of 2-azabicyclo[221]heptanes, which are often used in the synthesis of various pharmaceuticals .
Mode of Action
It’s known that the compound is synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .
Biochemical Pathways
The products of its synthesis could be further functionalized to build up a library of bridged aza-bicyclic structures .
Biological Activity
[(1S,2R,4R)-7-Azabicyclo[2.2.1]heptan-2-yl]methanol;hydrochloride is a bicyclic amine that has garnered attention in pharmacological research due to its potential interactions with neurotransmitter systems. This compound's unique stereochemistry and bicyclic structure suggest specific binding affinities to various biological targets, making it a candidate for further exploration in medicinal chemistry.
The compound is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C6H12N2·HCl |
Molecular Weight | 144.63 g/mol |
Structure Type | Bicyclic amine |
CAS Number | 1500153-58-1 |
The biological activity of this compound primarily involves its interaction with various receptors in the central nervous system (CNS). Research indicates that it acts as a ligand for multiple receptor types, including dopamine and serotonin receptors, which are crucial for regulating mood, cognition, and motor control.
Neurotransmitter Interaction
Studies have shown that this compound exhibits significant binding affinity to dopamine transporters, although it is less potent than cocaine derivatives. For instance, in vitro assays have demonstrated Ki values ranging from 5 to 96 µM for various analogs of azabicyclo[2.2.1]heptane derivatives, indicating a moderate affinity for these targets compared to stronger stimulants like cocaine .
Pharmacological Applications
The pharmacological implications of this compound include potential uses in treating disorders associated with dopamine dysregulation such as Parkinson's disease and schizophrenia. Its ability to modulate neurotransmitter systems may provide therapeutic avenues for enhancing cognitive function or alleviating symptoms of mood disorders.
Case Studies
Case Study 1: Binding Affinity Analysis
A study evaluated the binding affinities of several azabicyclo compounds at the dopamine transporter using rat caudate-putamen tissue samples. The results indicated that while the compound showed lower potency than cocaine derivatives, its unique structure allowed for distinct interaction patterns that could be exploited for drug development .
Case Study 2: Stereochemical Impact on Activity
Research on stereoisomers of similar bicyclic compounds revealed that specific configurations significantly influenced biological activity. For example, certain isomers exhibited enhanced receptor binding capabilities compared to their counterparts, suggesting that stereochemistry plays a critical role in the pharmacodynamics of azabicyclo compounds .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Structure Type | Binding Affinity (Ki) | Unique Features |
---|---|---|---|
Piperidine | Six-membered ring amine | Not specified | Common building block in organic synthesis |
Tropane | Bicyclic structure | Varies significantly | Known for its presence in alkaloids |
Quinuclidine | Bicyclic amine | Not specified | Exhibits unique receptor binding properties |
The structural uniqueness of this compound allows for selective interactions with biological targets compared to other similar compounds.
Properties
IUPAC Name |
[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-4-5-3-6-1-2-7(5)8-6;/h5-9H,1-4H2;1H/t5-,6+,7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVLTTVHEBMMKD-UHRUZOLSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1N2)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H](C[C@@H]1N2)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.